3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene
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Overview
Description
3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene is a heterocyclic organic compound characterized by the presence of an azirene ring substituted with a methyl group and a nitronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitronaphthalene-1-carbaldehyde with methylamine to form an imine intermediate, which is then cyclized to form the azirene ring. The reaction conditions often include the use of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azirene ring can be opened under acidic conditions to form a more stable amine derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrochloric acid, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: 3-Methyl-2-(4-aminonaphthalen-1-yl)-2H-azirene.
Reduction: 3-Methyl-2-(4-nitronaphthalen-1-yl)amine.
Substitution: Various substituted azirene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The azirene ring can also interact with nucleophilic sites in biological molecules, potentially disrupting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(4-aminonaphthalen-1-yl)-2H-azirene
- 3-Methyl-2-(4-nitrophenyl)-2H-azirene
- 2-(4-Nitronaphthalen-1-yl)-2H-azirene
Uniqueness
3-Methyl-2-(4-nitronaphthalen-1-yl)-2H-azirene is unique due to the presence of both a nitronaphthalene moiety and an azirene ring, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
832716-14-0 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-methyl-2-(4-nitronaphthalen-1-yl)-2H-azirine |
InChI |
InChI=1S/C13H10N2O2/c1-8-13(14-8)11-6-7-12(15(16)17)10-5-3-2-4-9(10)11/h2-7,13H,1H3 |
InChI Key |
UDDIDODFTPQOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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